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Compound of Interest

Compound Name: L-Tyrosine-d4

Cat. No.: B121951 Get Quote

Introduction

L-Tyrosine-d4 is a stable isotope-labeled (SIL) amino acid where four hydrogen atoms on the

aromatic ring of L-Tyrosine have been replaced with deuterium. This non-radioactive, heavy

version of tyrosine serves as a powerful tool in quantitative proteomics. Its primary application

is in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][2][3]

[4] In SILAC, cells are cultured in specialized media where a standard "light" amino acid is

replaced by its "heavy" isotopic counterpart.[5] As cells grow and divide, they incorporate this

heavy amino acid into all newly synthesized proteins.

By comparing the proteomes of cells grown in "heavy" (L-Tyrosine-d4) versus "light" (standard

L-Tyrosine) media, researchers can accurately quantify differences in protein abundance

between two cell populations. This method is exceptionally precise because the heavy and light

samples are combined at the beginning of the experimental workflow, minimizing downstream

processing errors. The samples are then analyzed by mass spectrometry (MS), which can

distinguish between peptides containing the light and heavy amino acids based on their mass

difference.[3][4]

Core Applications

Quantitative Proteomics: Directly compare protein expression levels between different

experimental conditions (e.g., drug treatment vs. control, healthy vs. disease state).[2][3]
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Analysis of Post-Translational Modifications (PTMs): L-Tyrosine-d4 is particularly valuable

for studying tyrosine phosphorylation, a critical event in cell signaling.[2][6][7] SILAC allows

for the precise quantification of changes in phosphorylation on specific tyrosine sites within

proteins, providing insights into activated or inhibited signaling pathways.[2][7]

Protein Turnover and Synthesis Studies: By introducing the heavy label at a specific time

point, researchers can measure the rates of protein synthesis and degradation.[8][9]

Protein-Protein Interaction Analysis: Used in conjunction with techniques like

immunoprecipitation (pull-downs), SILAC can help distinguish true interaction partners from

non-specific background contaminants.[4]

Experimental Protocols
Protocol 1: SILAC Labeling of Adherent Cells with L-
Tyrosine-d4
This protocol outlines the steps for labeling two populations of cells to compare a treated state

versus a control state.

1. Media Preparation

L-Tyrosine has low solubility at neutral pH, which is a critical consideration.[10][11][12] Using a

tyrosine-free base medium is essential.

"Light" Medium:

Start with a high-glucose DMEM or RPMI-1640 medium that is deficient in L-Tyrosine and

L-Lysine/L-Arginine (if also using another SILAC amino acid).

Supplement with 10% dialyzed Fetal Bovine Serum (dFBS) to minimize the concentration

of unlabeled amino acids.

Add standard L-Tyrosine to the desired final concentration (e.g., 0.2 mM).

Add standard L-Lysine and L-Arginine if required.

"Heavy" Medium:
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Use the same base medium and dialyzed FBS.

Add L-Tyrosine-d4 to the same final concentration (e.g., 0.2 mM).

Add heavy-labeled L-Lysine and/or L-Arginine if performing a double or triple-labeling

experiment.

Table 1: Example Composition of SILAC Media

Component "Light" Medium "Heavy" Medium

Tyrosine-free DMEM/RPMI To 1 L To 1 L

Dialyzed FBS 100 mL 100 mL

L-Tyrosine ~36 mg (for 0.2 mM) 0 mg

L-Tyrosine-d4 0 mg ~40 mg (for 0.2 mM)

Penicillin-Streptomycin 10 mL 10 mL

L-Glutamine 10 mL 10 mL

2. Cell Adaptation and Labeling

Culture cells in the "Light" and "Heavy" media for at least 6-8 cell divisions to ensure near-

complete incorporation (>98%) of the labeled amino acids.

Monitor incorporation efficiency by performing a small-scale protein extraction and MS

analysis after a few passages.

Ensure cells in both media exhibit similar morphology and proliferation rates. No cellular

toxicity is expected from L-Tyrosine-d4.

3. Experimental Treatment

Once full incorporation is achieved, treat the "Heavy" cell population with the experimental

stimulus (e.g., a drug, growth factor, or stressor).

Treat the "Light" cell population with a vehicle control.
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Incubate for the desired duration of the experiment.

4. Cell Lysis and Protein Quantification

Wash cells with ice-old PBS and harvest by scraping.

Combine the "Light" and "Heavy" cell pellets in a 1:1 ratio based on cell count or total protein

amount.

Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and

phosphatase inhibitors).

Quantify the total protein concentration using a standard assay (e.g., BCA assay).

5. Protein Digestion

Take a desired amount of total protein (e.g., 100 µg) and perform in-solution or in-gel

digestion.

In-solution: Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest with

trypsin overnight at 37°C.

Clean up the resulting peptide mixture using C18 solid-phase extraction (SPE) cartridges.

6. LC-MS/MS Analysis

Resuspend the cleaned peptides in a suitable buffer for mass spectrometry.

Analyze the peptide mixture using a high-resolution Orbitrap or Q-TOF mass spectrometer

coupled with a nano-liquid chromatography (nLC) system.

The MS will detect pairs of peptides that are chemically identical but differ in mass due to the

presence of L-Tyrosine-d4.

Protocol 2: Analysis of Tyrosine Phosphorylation
This protocol builds upon Protocol 1 by adding an enrichment step for phosphopeptides.

Follow steps 1-5 from Protocol 1.
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After peptide cleanup, perform an enrichment for phosphotyrosine-containing peptides. This

is typically done using an immunoprecipitation approach with a broad-specificity anti-

phosphotyrosine antibody conjugated to beads.

Wash the beads extensively to remove non-specifically bound peptides.

Elute the enriched phosphopeptides.

Analyze the eluted phosphopeptides by LC-MS/MS as described in step 6 of Protocol 1. The

resulting data will provide quantitative information on changes in tyrosine phosphorylation

sites.[2][6]

Data Presentation
The output from the mass spectrometer is processed using software that can identify peptide

pairs and calculate the heavy-to-light (H/L) ratio. This ratio reflects the relative abundance of

the protein or phosphorylation site in the treated sample compared to the control.

Table 2: Example Quantitative Data from a SILAC Experiment

Protein ID Gene
Peptide
Sequence

H/L Ratio Log2(Ratio) Regulation

P06213 EGFR
K.TCIID(pY)V

RQLR.Y
3.98 1.99 Upregulated

P15056 BRAF
R.LGSP(pY)

SSIIK.K
0.45 -1.15

Downregulate

d

Q05397 FAK1
K.VLI(pY)EE

SFYNK.I
2.50 1.32 Upregulated

P27361 SRC
T.STE(pY)VR

ESPLK.L
1.05 0.07 Unchanged

P04637 TP53
R.HKKTM(pY

)VKKVK.F
0.98 -0.03 Unchanged

Note: (pY) indicates a phosphorylated tyrosine residue. Data is hypothetical.
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Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for a SILAC experiment using L-
Tyrosine-d4 and its application in studying a signaling pathway.
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Caption: SILAC workflow using L-Tyrosine-d4.
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Caption: Analysis of Tyrosine Kinase Signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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